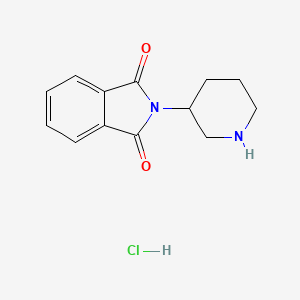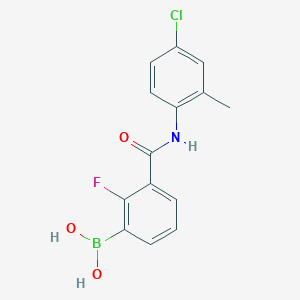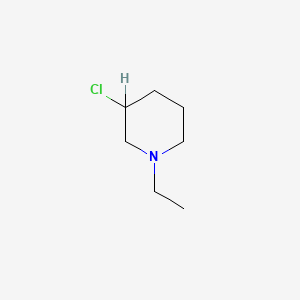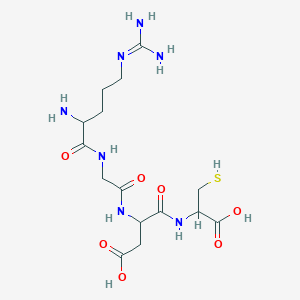
2-Amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl-L-NIO (hydrochloride) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). It is widely used in scientific research due to its high specificity and effectiveness in inhibiting nNOS activity. The compound is known for its ability to irreversibly inactivate nNOS in the presence of NADPH and oxygen, making it a valuable tool in studies related to nitric oxide signaling and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl-L-NIO (hydrochloride) typically involves the reaction of L-ornithine with vinyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
While specific industrial production methods for Vinyl-L-NIO (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Vinyl-L-NIO (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with Vinyl-L-NIO (hydrochloride) include NADPH and oxygen, which are essential for its activity as an nNOS inhibitor. The compound is typically used under physiological conditions to mimic its natural environment in biological systems .
Major Products Formed
The major product formed from the reaction of Vinyl-L-NIO (hydrochloride) with nNOS is an inactivated enzyme complex. This irreversible inactivation is a key feature of the compound’s mechanism of action .
Scientific Research Applications
Vinyl-L-NIO (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nitric oxide synthase activity and its inhibition.
Biology: Helps in understanding the role of nitric oxide in various biological processes, including neurotransmission and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide signaling is dysregulated, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of nitric oxide synthase inhibitors for various applications.
Mechanism of Action
Vinyl-L-NIO (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). The compound binds to the active site of nNOS and, in the presence of NADPH and oxygen, irreversibly inactivates the enzyme. This inhibition prevents the conversion of L-arginine to nitric oxide and citrulline, thereby reducing nitric oxide production. The selectivity of Vinyl-L-NIO (hydrochloride) for nNOS over other isoforms of nitric oxide synthase (eNOS and iNOS) is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Vinyl-L-NIO (hydrochloride) is unique in its high selectivity and potency as an nNOS inhibitor. Similar compounds include:
Aminoguanidine: A less selective inhibitor of nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms.
7-Nitroindazole: Another selective inhibitor of nNOS, but with different binding characteristics and potency compared to Vinyl-L-NIO (hydrochloride).
Vinyl-L-NIO (hydrochloride) stands out due to its irreversible inhibition and high specificity for nNOS, making it a valuable tool in research focused on nitric oxide signaling.
Properties
Molecular Formula |
C9H18ClN3O2 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-amino-5-(1-aminobut-3-enylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H2,11,12)(H,13,14);1H |
InChI Key |
DIWIMDZKSYTKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=NCCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)

![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)

![3-(4-hexoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B13402231.png)
![[[(2R,3S,5R)-5-[5-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13402239.png)


![6-(1-Hydroxyethyl)-3-({2-[(iminomethyl)amino]ethyl}sulfanyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13402256.png)
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)

